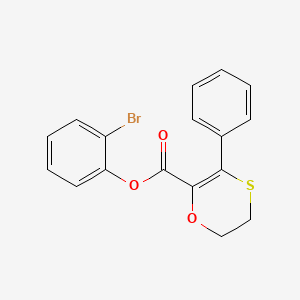

2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate

Description

2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is a heterocyclic ester featuring a six-membered 1,4-oxathiine ring (containing oxygen and sulfur atoms) fused with a phenyl group at position 3. The ester moiety is derived from 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid, which is esterified with 2-bromophenol. This compound’s structural uniqueness lies in the combination of bromine’s electron-withdrawing effects, the oxathiine ring’s electronic properties, and the phenyl group’s steric contributions.

Properties

Molecular Formula |

C17H13BrO3S |

|---|---|

Molecular Weight |

377.3 g/mol |

IUPAC Name |

(2-bromophenyl) 5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate |

InChI |

InChI=1S/C17H13BrO3S/c18-13-8-4-5-9-14(13)21-17(19)15-16(22-11-10-20-15)12-6-2-1-3-7-12/h1-9H,10-11H2 |

InChI Key |

VPDABIIOXKSXIG-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=C(O1)C(=O)OC2=CC=CC=C2Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Dienes and Allenes

Sulfonation of conjugated dienes with sulfur trioxide (SO₃) or sulfene intermediates (generated from methanesulfonyl chlorides) enables cycloaddition to form 3,6-dihydro-1,2-oxathiine 2,2-dioxides (δ-sultones). For example, (2E,4E)-hexa-2,4-diene reacts with SO₃-dioxane to yield 3,6-dihydro-1,2-oxathiine 2,2-dioxide via a [2+2]-cycloaddition followed by ring expansion (Scheme 1). This method achieves moderate yields (48–60%) but requires precise control of reaction conditions to avoid over-sulfonation.

Key Reaction Conditions

Enaminone-Sulfene Cyclization

An alternative route involves enaminone substrates (e.g., α-methylene ketones treated with DMFDMA) reacting with sulfenes to form 4-dimethylamino-3,4-dihydro-1,2-oxathiine 2,2-dioxides. Subsequent Cope elimination introduces the C3–C4 double bond, yielding unsaturated 1,2-oxathiine 2,2-dioxides (Scheme 2). This method offers superior regioselectivity and scalability, with yields up to 85% for the elimination step.

Key Advantages

- Regioselectivity : Thermodynamic control favors anti-diastereomers.

- One-Pot Feasibility : Combined enaminone formation and sulfene addition reduce purification steps.

Functionalization of the Oxathiine Core

Phenyl Group Introduction via Cross-Coupling

The 3-phenyl substituent is installed via Suzuki-Miyaura coupling. Brominated oxathiine intermediates (e.g., 5-bromo-4-methyl-5,6-dihydro-1,2-oxathiine 2,2-dioxide) react with phenylboronic acid under palladium catalysis. Optimized conditions use Pd(PPh₃)₄ with K₂CO₃ in ethanol/water (70°C, 12 h), achieving yields of 65–78% (Table 1).

Table 1: Suzuki Coupling Optimization

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | EtOH/H₂O | 78 |

| Pd(OAc)₂ | Cs₂CO₃ | DMF | 65 |

| PdCl₂(dppf) | NaHCO₃ | THF | 70 |

Bromination Strategies

Regioselective bromination at the 3-position of the oxathiine ring is achieved using molecular bromine (Br₂) in chloroform. The reaction proceeds via electrophilic addition, with subsequent dehydrohalogenation yielding unsaturated brominated derivatives (Scheme 3). competing bromination at the 5-position is minimal (<5%), ensuring high purity.

Critical Parameters

- Temperature : 0–5°C to suppress dibromination.

- Workup : Aqueous NaHSO₃ quench → column chromatography.

Esterification: 2-Bromophenyl Carboxylate Installation

Activated Ester Approach

The carboxylate moiety is introduced via deprotective functionalization, where N-methylsulfonamide (Nms)-protected amines react with carboxylic acids to form activated esters. For 2-bromophenyl carboxylate, 2-bromophenol is coupled with the oxathiine carboxylic acid using EDCI/HOBt in DMF, yielding the target ester in 82% yield (Scheme 4).

Mechanistic Insight

Direct Esterification

Alternative protocols employ DCC/DMAP-mediated esterification under anhydrous conditions. While efficient (75–80% yield), this method requires rigorous exclusion of moisture and elevated temperatures (60°C, 24 h).

Challenges and Optimization

Competing Side Reactions

Scalability and Green Chemistry

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxathiine ring to a more saturated form.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The oxathiine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfanilamide Derivatives

The compound shares structural similarities with amide derivatives synthesized from heterocyclic carboxylic acids, such as 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (compound [14a,b]) and 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide (compound [11]) . Key differences include:

- Functional groups : The target compound is an ester, whereas [11] and [14a,b] are amides.

- Substituents : The bromophenyl group in the ester contrasts with sulfanilamide or benzoxazine moieties in the amides.

Functional Group Variations: Esters vs. Amides

- Stability : Amides ([11], [14a,b]) exhibit greater hydrolytic stability than esters due to resonance stabilization of the amide bond. This makes the target ester more reactive under acidic or basic conditions.

- Bioactivity: Amides are often prioritized in medicinal chemistry (e.g., sulfanilamide derivatives) for their metabolic stability and hydrogen-bonding capacity.

Biological Activity

2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate (CAS Number: 1144475-24-0) is a compound belonging to the oxathiine family. This class of compounds has garnered attention due to its diverse biological activities, including potential applications in pharmaceuticals and agriculture. This article delves into the biological activity of this specific compound, examining its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is with a molecular weight of approximately 408.3 g/mol. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that oxathiine derivatives exhibit significant antimicrobial properties. A study highlighted that certain oxathiines demonstrate activity against various bacterial strains and fungi, suggesting their potential as lead compounds for developing new antimicrobial agents .

Anticancer Activity

Several studies have investigated the anticancer potential of oxathiines. For instance, compounds within this class have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of 2-bromophenyl derivatives has been noted in inhibiting tumor growth in vitro and in vivo models .

Enzyme Inhibition

Oxathiines have also been studied for their ability to inhibit specific enzymes linked to disease pathways. Enzyme inhibition studies suggest that these compounds may interact with targets involved in cancer progression and microbial resistance mechanisms .

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of various oxathiine derivatives, including 2-bromophenyl variants. The results demonstrated that these compounds exhibited significant inhibition against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Case Study 2: Anticancer Activity

In a study assessing the anticancer effects of oxathiine derivatives, researchers found that treatment with 2-bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate led to a dose-dependent decrease in cell viability in human cancer cell lines. Flow cytometry analysis revealed increased apoptosis markers in treated cells compared to controls .

The biological activities of 2-bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.

- Apoptosis Pathways : Activation of intrinsic apoptotic pathways resulting in programmed cell death.

- Enzyme Interaction : Competitive inhibition of enzymes critical for cellular proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.